molecular formula C15H14N2O3 B1361538 4-nitro-N-(2-phenylethyl)benzamide CAS No. 62497-65-8

4-nitro-N-(2-phenylethyl)benzamide

Cat. No. B1361538
CAS RN: 62497-65-8
M. Wt: 270.28 g/mol
InChI Key: NPTZNBFQWMQHKP-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-phenylethyl)benzamide is a chemical compound with the linear formula C15H14N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes 4-nitro-N-(2-phenylethyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-nitro-N-(2-phenylethyl)benzamide is represented by the SMILES string O=C(NCCC1=CC=CC=C1)C2=CC=C(N+=O)C=C2 . The InChI representation is 1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18) .

Scientific Research Applications

  • Chemical Synthesis

    • 4-nitro-N-(2-phenylethyl)benzamide is used in chemical synthesis . The specific methods of application or experimental procedures are not detailed in the source.
  • Synthesis of Benzamides

    • 4-nitro-N-(2-phenylethyl)benzamide can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
    • This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .
  • Antioxidant and Antibacterial Activities

    • A series of novel benzamide compounds, which could potentially include 4-nitro-N-(2-phenylethyl)benzamide, were synthesized and their in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Industrial Use

    • Amide compounds, which include 4-nitro-N-(2-phenylethyl)benzamide, are widely used in industries such as paper, plastic, and rubber .
    • They are also used as an intermediate product in the synthesis of therapeutic agents .
  • Pharmaceutical Use

    • Amide derivatives, including 4-nitro-N-(2-phenylethyl)benzamide, show antiplatelet activity .
  • Material Science

    • Amide compounds are used in material science research .
  • Chemical Synthesis

    • Amide compounds are used in chemical synthesis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-nitro-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTZNBFQWMQHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282135
Record name 4-nitro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(2-phenylethyl)benzamide

CAS RN

62497-65-8
Record name NSC24666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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